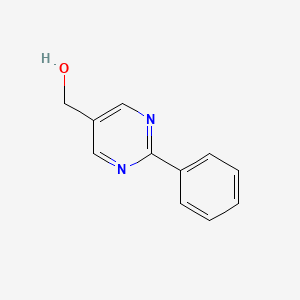

(2-Phenylpyrimidin-5-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylpyrimidin-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-7,14H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEBODXMCJKLPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612128 |

Source

|

| Record name | (2-Phenylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886531-62-0 |

Source

|

| Record name | (2-Phenylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenylpyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: (2-Phenylpyrimidin-5-yl)methanol

Executive Summary

(2-Phenylpyrimidin-5-yl)methanol (CAS: 886531-62-0) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Structurally, it combines the electron-deficient pyrimidine core—essential for hydrogen bond interactions in kinase and GPCR active sites—with a 2-phenyl substituent that provides hydrophobic bulk and pi-stacking potential. Crucially, the 5-hydroxymethyl moiety serves as a versatile synthetic handle, allowing researchers to extend the molecule into solvent-exposed regions of protein targets or to modulate physicochemical properties (LogP, tPSA).

This technical guide details the physicochemical identity, robust synthesis pathways, and experimental protocols for utilizing this compound in drug discovery workflows.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The following data establishes the baseline identity for this compound. Researchers should use these constants for analytical verification (QC).

| Property | Value / Description |

| CAS Number | 886531-62-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Exact Mass | 186.0793 |

| SMILES | OCC1=CN=C(C2=CC=CC=C2)N=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~1.5 (Pyrimidine N), ~13.5 (Hydroxyl) |

| LogP (Predicted) | 1.4 – 1.8 |

Synthesis & Manufacturing Strategy

The synthesis of this compound is most reliably achieved through a De Novo Pyrimidine Construction followed by a Functional Group Interconversion (FGI) . This approach avoids the regioselectivity issues often encountered when attempting to functionalize a pre-existing pyrimidine ring.

Retrosynthetic Analysis

The most scalable route involves the condensation of Benzamidine (providing the N-C-N fragment and the phenyl group) with a Vinamidinium salt equivalent (providing the C-C-C fragment and the 5-position carboxylate). The resulting ester is then reduced to the target alcohol.

Synthetic Pathway Diagram

The following diagram illustrates the critical process flow, highlighting the causality between precursor selection and final yield.

Figure 1: Convergent synthesis strategy utilizing benzamidine condensation followed by ester reduction.

Experimental Protocol: Reduction of Ester to Alcohol

Context: This protocol describes the reduction of Ethyl 2-phenylpyrimidine-5-carboxylate to this compound. This step is critical; while Lithium Aluminum Hydride (LiAlH₄) is effective, strict temperature control is required to prevent ring reduction or over-reaction.

Materials[1][2][13][14][15][16][17]

-

Substrate: Ethyl 2-phenylpyrimidine-5-carboxylate (1.0 eq)

-

Reagent: LiAlH₄ (1.0 M in THF, 1.2 eq) or DIBAL-H (1.0 M in Toluene, 2.2 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂). Add the ester substrate and dissolve in anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Low temperature minimizes side reactions with the electron-deficient pyrimidine ring.

-

Addition: Add the LiAlH₄ solution dropwise over 15 minutes via a pressure-equalizing addition funnel. Maintain internal temperature <5°C.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Quenching (Critical): Cool back to 0°C. Dilute with diethyl ether.

-

Fieser Method: Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.

-

-

Isolation: Stir until a granular white precipitate forms. Filter through a celite pad. Wash the pad with THF.

-

Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Self-Validating Check: The product should appear as a singlet at ~4.6-4.7 ppm (2H, CH₂) in ¹H NMR (DMSO-d₆), with the disappearance of the ethyl ester quartet/triplet signals.

Medicinal Chemistry Applications

The this compound scaffold is a versatile intermediate. The hydroxymethyl group acts as a "pivot point" for diversifying the molecule into various pharmacological classes.

Structural Activity Relationship (SAR) Workflow

The following diagram maps the transformation of the alcohol into diverse functional groups used in lead optimization.

Figure 2: Functional Group Interconversion (FGI) map demonstrating the utility of the scaffold.

Key Applications

-

Kinase Inhibition: The pyrimidine N1/N3 atoms often serve as hydrogen bond acceptors for the hinge region of kinases. The 5-position substituent projects into the solvent front or the ribose binding pocket.

-

Deubiquitinase Inhibitors: Derivatives of 2-phenylpyrimidine have been identified as inhibitors of USP1/UAF1, where the 5-position modification tunes potency and selectivity (See Liang et al., 2014).

-

Linker Chemistry: The alcohol can be converted to a linker for PROTACs (Proteolysis Targeting Chimeras), connecting the pyrimidine warhead to an E3 ligase ligand.

References

-

GlobalChemMall. this compound Product Data. Retrieved from (CAS Verification).

-

Liang, Q., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry , 57(19), 8099-8110.[2]

-

BenchChem. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Application Note.

-

PubChem. 2-Phenylpyrimidine Compound Summary. National Library of Medicine.

-

MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

Sources

A Technical Guide to (2-Phenylpyrimidin-5-yl)methanol: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications. This guide provides an in-depth technical overview of a key derivative, (2-Phenylpyrimidin-5-yl)methanol. We will begin by defining its fundamental physicochemical properties, anchored by its molecular weight, and then proceed to a detailed exploration of its chemical synthesis and the analytical methodologies required for its structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's characteristics and handling, grounded in established scientific protocols and insights.

Core Physicochemical Properties

The foundational step in characterizing any chemical entity is the precise determination of its physicochemical properties. These values are critical for everything from reaction stoichiometry and analytical interpretation to formulation and pharmacokinetic profiling. The cornerstone of these properties is the molecular weight, which is derived directly from the molecular formula.

For this compound, the molecular formula is C₁₁H₁₀N₂O . Based on this, the calculated molecular weight is 186.21 g/mol [1]. This value is the theoretical mass of one mole of the substance and serves as the benchmark for experimental verification via mass spectrometry. Other key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 186.21 g/mol | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| CAS Number | 886531-62-0 | [1] |

| Melting Point | 111-113 °C | [1] |

| Boiling Point | 269.9 °C at 760 mmHg | [1] |

| Density | 1.201 g/cm³ | [1] |

| LogP | 1.636 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a suitable carboxylic acid ester precursor, such as ethyl 2-phenylpyrimidine-5-carboxylate. This transformation is a standard procedure in organic synthesis, where a powerful reducing agent is required to convert the ester functional group to a primary alcohol.

Causality in Experimental Design

The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is deliberate.[2] It is a potent, non-selective reducing agent capable of readily reducing esters to alcohols. Weaker agents, such as sodium borohydride, are generally ineffective for this purpose. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent the violent quenching of the highly reactive LiAlH₄ by protic solvents (like water or alcohols). The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic reaction rate, ensuring safety and minimizing potential side reactions. The subsequent aqueous workup is designed to quench any remaining LiAlH₄ and to hydrolyze the intermediate aluminum alkoxide complex to liberate the desired alcohol product.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for the reduction of an ester to this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related 5-hydroxymethylpyrimidines.[2]

-

Preparation: Dissolve the starting material, ethyl 2-phenylpyrimidine-5-carboxylate (1.0 eq), in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Reduction: Add lithium aluminum hydride (LiAlH₄, 2.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

-

Self-Validation Note: The addition should be slow to control the exothermic reaction. Observe for gas evolution.

-

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Quenching: Slowly and carefully add icy water to the reaction mixture to quench the excess LiAlH₄. Then, add a chloroform (CHCl₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous layer three times with CHCl₃.[2]

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by crystallization from a suitable solvent like methanol to yield the pure this compound as a solid.[2]

Analytical Characterization and Structural Elucidation

Following synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the final compound. This process is self-validating, as the data from orthogonal techniques must converge to support the proposed structure. The theoretical molecular weight of 186.21 g/mol is the critical reference point for this analysis.

Diagram of the Analytical Workflow

Caption: Analytical workflow for the validation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight of a synthesized compound.

-

Methodology: Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like alcohols. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

-

Expected Outcome: In positive ion mode, the molecule is expected to be protonated, yielding a pseudomolecular ion [M+H]⁺. For this compound, with a molecular weight of 186.21, the expected mass-to-charge ratio (m/z) would be approximately 187.22.

-

Trustworthiness: The experimental observation of this specific m/z value provides strong, direct evidence that the compound has the correct molecular formula and, therefore, the correct molecular weight.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight, NMR spectroscopy elucidates the compound's carbon-hydrogen framework, confirming its precise structure.

-

¹H NMR: This technique provides information about the number and types of protons and their neighboring environments. For this compound, one would expect to see distinct signals corresponding to:

-

The protons on the phenyl ring.

-

The protons on the pyrimidine ring.

-

A singlet for the two protons of the methylene group (-CH₂-).

-

A broad singlet for the single proton of the hydroxyl group (-OH).

-

-

¹³C NMR: This provides information on the carbon skeleton of the molecule. The spectrum should show 11 distinct carbon signals corresponding to the 11 carbon atoms in the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a final compound.

-

Methodology: A solution of the compound is injected onto a column (e.g., a C18 reverse-phase column) and eluted with a solvent gradient.[3] A detector, typically UV-Vis, monitors the eluent.

-

Interpretation: A pure compound should ideally show a single major peak. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is often required for compounds intended for biological screening.

Significance and Applications in Drug Discovery

The 2-phenylpyrimidine core is of significant interest to the pharmaceutical industry. Its rigid, planar structure and hydrogen bonding capabilities make it an effective scaffold for interacting with biological targets. While this compound itself is a building block, its derivatives have shown potent biological activity.

For instance, studies on N-Benzyl-2-phenylpyrimidin-4-amine derivatives have identified them as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies.[3] The strategic modification of the pyrimidine core, including substitutions at the 5-position, is a key strategy in structure-activity relationship (SAR) studies to optimize potency and reduce molecular weight.[3] The broader class of phenyl-heterocycle-methanol compounds are recognized as important structural motifs in a wide range of pharmaceuticals and agrochemicals.[4]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 186.21 g/mol . Its synthesis can be reliably achieved via the reduction of its corresponding ester, a process that is both scalable and reproducible. The confirmation of its identity and purity relies on a standard suite of analytical techniques—MS, NMR, and HPLC—where the theoretical molecular weight serves as a crucial parameter for validation. As a versatile chemical building block, it is a valuable precursor for the synthesis of more complex molecules with potential applications in drug discovery, particularly in the development of novel therapeutics targeting enzymes and receptors where the 2-phenylpyrimidine scaffold can provide a foundation for high-affinity binding.

References

-

GlobalChemMall. This compound. Available from: [Link]

-

Saeed, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. Available from: [Link]

-

Dexheimer, T.S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available from: [Link]

-

Lead Sciences. (2-Methylpyrimidin-5-yl)methanol. Available from: [Link]

- Google Patents. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

-

PubMed. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Available from: [Link]

-

PubChem. Phenyl(pyridin-2-yl)methanol. Available from: [Link]

-

RSC Publishing. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). Available from: [Link]

Sources

A Technical Guide to (2-Phenylpyrimidin-5-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its synthetic tractability. Within this class, the 2-phenylpyrimidine motif has emerged as a particularly "privileged" structure, frequently identified in screening campaigns for potent and selective modulators of critical disease targets, especially in oncology.[1][2]

This technical guide provides a comprehensive overview of (2-Phenylpyrimidin-5-yl)methanol, a key building block for the synthesis of advanced 2-phenylpyrimidine derivatives. We will delve into its definitive nomenclature and physicochemical properties, provide a field-proven, step-by-step protocol for its synthesis and purification, outline a robust framework for its analytical characterization, and discuss its strategic importance in the context of modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Core Compound Profile: Nomenclature and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any successful research campaign. This section establishes the formal identity and key physical characteristics of this compound.

IUPAC Name and Structural Identification

The unambiguous name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .

-

CAS Number: 886531-62-0[3]

-

Molecular Formula: C₁₁H₁₀N₂O

-

Synonyms: 2-phenyl-5-methanolpyrimidine, 5-Pyrimidinemethanol, 2-phenyl[3]

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound, which are critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

| Property | Value | Source |

| Molecular Weight | 186.21 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | 111-113 °C | [3] |

| Boiling Point | 269.9 °C at 760 mmHg | [3] |

| Density | 1.201 g/cm³ | [3] |

| Flash Point | 117 °C | [3] |

| LogP | 1.63590 | [3] |

Synthesis of this compound

The most direct and reliable synthetic route to this compound is through the chemical reduction of its corresponding ester, ethyl 2-phenylpyrimidine-5-carboxylate. This transformation is efficiently achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Synthetic Workflow

The causality of this workflow is straightforward: LiAlH₄ provides a source of hydride ions (H⁻) that nucleophilically attack the electrophilic carbonyl carbon of the ester. A subsequent workup protonates the resulting alkoxide to yield the primary alcohol.

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of pyrimidine esters and is designed for high yield and purity.[4]

Materials and Reagents:

-

Ethyl 2-phenylpyrimidine-5-carboxylate

-

Lithium Aluminum Hydride (LiAlH₄), powder

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve ethyl 2-phenylpyrimidine-5-carboxylate (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration).

-

Expert Insight: The use of anhydrous THF and a nitrogen atmosphere is critical. LiAlH₄ reacts violently with water and atmospheric moisture, which would quench the reagent and significantly lower the yield.

-

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring.

-

Causality: The reduction of esters with LiAlH₄ is a highly exothermic reaction. Cooling to 0 °C is essential to control the reaction rate, prevent overheating, and minimize the formation of side products.

-

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, carefully and portion-wise add LiAlH₄ (2.5 equiv) to the stirred solution over 30 minutes.

-

Self-Validation: A slight effervescence may be observed. The slow, portion-wise addition ensures the reaction remains controlled. A significant excess of LiAlH₄ is used to drive the reaction to completion.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Chloroform/Ethyl Ether).[4] The reaction is complete when the starting ester spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of a saturated aqueous solution of Na₂SO₄.

-

Expert Insight: This is a critical safety step. The Fieser workup method using ethyl acetate and Na₂SO₄ is a controlled way to decompose the reactive aluminum species into a granular, filterable solid.

-

-

Extraction and Drying: Stir the resulting slurry vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by crystallization from a minimal amount of hot methanol.[4] Filter the pure crystals and dry them under vacuum to yield this compound as a white solid.

Analytical Characterization

Unambiguous structural confirmation is non-negotiable in chemical synthesis. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized this compound. The following data are predicted based on the known spectral characteristics of the constituent functional groups.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.80 | s | 2H | H-4, H-6 (pyrimidine) |

| ~8.45 | m | 2H | H-2', H-6' (phenyl) |

| ~7.50 | m | 3H | H-3', H-4', H-5' (phenyl) |

| ~4.85 | s | 2H | -CH ₂OH |

| ~2.50 | br s | 1H | -CH₂OH |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164.5 | C-2 (pyrimidine) |

| ~157.0 | C-4, C-6 (pyrimidine) |

| ~137.0 | C-1' (phenyl, ipso) |

| ~131.0 | C-4' (phenyl) |

| ~129.0 | C-3', C-5' (phenyl) |

| ~128.5 | C-2', C-6' (phenyl) |

| ~125.0 | C-5 (pyrimidine, ipso) |

| ~62.0 | -C H₂OH |

Infrared (IR) Spectroscopy

Protocol: Obtain the IR spectrum using an ATR (Attenuated Total Reflectance) accessory. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~1580, ~1550 | Strong | C=N, C=C stretch (pyrimidine ring) |

| ~1450 | Medium | C=C stretch (phenyl ring) |

| ~1020 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Protocol: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.

Predicted Mass Spectrometry Data (ESI+):

| m/z Value | Predicted Identity |

|---|---|

| 187.08 | [M+H]⁺ (Protonated Molecular Ion) |

| 169.07 | [M+H - H₂O]⁺ (Loss of water) |

Significance and Applications in Drug Development

The true value of this compound lies not in its intrinsic biological activity, but in its role as a strategic molecular scaffold for building libraries of drug-like molecules.

A Privileged Scaffold for Kinase and Enzyme Inhibition

The 2-phenylpyrimidine core is a well-established pharmacophore found in numerous inhibitors of protein kinases and other enzymes. For example, derivatives of this scaffold have shown potent inhibitory activity against c-Met kinase and the deubiquitinase USP1/UAF1, both of which are high-value targets in cancer therapy.[1][2] The phenyl group at the 2-position often serves as a crucial anchor, fitting into hydrophobic pockets within the target protein's active site.

The 5-(Hydroxymethyl) Group: A Versatile Synthetic Handle

The primary alcohol functionality at the 5-position is a key point for synthetic diversification, enabling systematic Structure-Activity Relationship (SAR) studies. This group can be readily modified to explore how changes in size, electronics, and hydrogen-bonding capacity affect biological activity.

Caption: Potential synthetic modifications of the 5-(hydroxymethyl) group for SAR exploration.

By leveraging these transformations, medicinal chemists can rapidly generate a diverse library of analogues to probe the chemical space around the 5-position, optimizing for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical; it is a high-value intermediate that serves as a gateway to a rich chemical space relevant to drug discovery. Its synthesis is robust and scalable, and its structure can be definitively confirmed through standard analytical techniques. The strategic placement of the phenyl group and the synthetically versatile hydroxymethyl moiety makes this compound an essential tool for any research program targeting the development of novel therapeutics based on the privileged 2-phenylpyrimidine scaffold.

References

-

This compound - GlobalChemMall. [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

-

Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. ResearchGate. [Link]

Sources

Mass spectrometry of (2-Phenylpyrimidin-5-yl)methanol

An In-Depth Technical Guide to the Mass Spectrometry of (2-Phenylpyrimidin-5-yl)methanol

Foreword: Charting the Molecular Landscape

In the intricate world of pharmaceutical development, understanding a molecule's identity, purity, and metabolic fate is not merely a procedural step; it is the very foundation of safety and efficacy. This compound, a heterocyclic compound featuring phenyl and pyrimidine rings, represents a class of structures that are pivotal as building blocks in medicinal chemistry.[1] Mass spectrometry (MS) stands as the cornerstone analytical technique for the comprehensive characterization of such molecules.[2] Its unparalleled sensitivity and specificity allow us to weigh molecules, dissect their structures, and quantify their presence in complex biological matrices.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, predict fragmentation behavior based on first principles, and outline robust, self-validating protocols. This document is intended for researchers, scientists, and drug development professionals who seek not just to acquire data, but to deeply understand the molecular narrative it reveals.

Molecular Profile and Structural Considerations

A molecule's structure is the blueprint for its behavior in a mass spectrometer. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 886531-62-0 | [3] |

| Molecular Formula | C₁₁H₁₀N₂O | [3] |

| Molecular Weight | 186.21 g/mol | [3] |

| Melting Point | 111-113ºC | [3] |

The structure of this compound presents three key features that dictate its mass spectrometric analysis:

-

Aromatic Phenyl Group: This stable ring system generally leads to a prominent molecular ion peak, especially under electron ionization, as significant energy is required to fragment the ring.[4][5]

-

Pyrimidine Ring: A nitrogen-containing heterocycle, this ring influences the molecule's basicity, making it amenable to protonation for techniques like Electrospray Ionization (ESI). It also introduces unique fragmentation pathways, including characteristic cross-ring cleavages.[6]

-

Primary Alcohol (-CH₂OH): This functional group is a primary site for fragmentation. Common fragmentation patterns for alcohols include the loss of water (H₂O) and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon).[7][8]

Ionization: The Gateway to Mass Analysis

The choice of ionization technique is paramount and depends entirely on the analytical question. For this compound, two techniques are of primary importance: Electron Ionization for structural detail via fragmentation and Electrospray Ionization for sensitive quantification and analysis of intact molecules.

Electron Ionization (EI)

EI is a "hard" ionization technique where high-energy electrons bombard the molecule, causing both ionization and extensive fragmentation.[9] This provides a characteristic "fingerprint" mass spectrum useful for library matching and structural elucidation.

-

Causality: EI is chosen when the goal is to generate a reproducible fragmentation pattern to confirm the identity of a synthesized compound or to elucidate the structure of an unknown, related impurity. The stability of the aromatic rings in this compound suggests that the molecular ion should be visible, a key piece of information often lost with simpler aliphatic alcohols.[4][10]

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a solution, typically with minimal fragmentation.[11] It is the workhorse of modern liquid chromatography-mass spectrometry (LC-MS).

-

Causality: ESI is the method of choice for quantitative bioanalysis (e.g., pharmacokinetics) and for identifying metabolites, where preserving the molecular ion is crucial for tracking mass shifts.[12][13] Given the two nitrogen atoms in the pyrimidine ring, this compound is expected to readily accept a proton in positive ion mode, forming a stable [M+H]⁺ ion (m/z 187.08).

Decoding the Spectrum: Predicted Fragmentation Pathways

The true power of mass spectrometry lies in tandem MS (MS/MS), where we isolate an ion of interest and fragment it to reveal its structure. The fragmentation of this compound is predictable based on the established chemistry of its functional groups.

EI Fragmentation Pathway

Under EI, the molecular ion (M⁺• at m/z 186) will undergo several competing fragmentation reactions.

-

Loss of Water: A classic alcohol fragmentation, leading to an [M-H₂O]⁺• ion at m/z 168.[7]

-

Alpha-Cleavage: Cleavage of the C-C bond between the pyrimidine ring and the methanol group can result in the loss of a hydroxymethyl radical (•CH₂OH), yielding a stable phenylpyrimidine cation at m/z 155.

-

Benzylic-type Cleavage: Loss of a hydrogen radical from the methylene group can form a resonance-stabilized oxonium ion at m/z 185.

-

Ring Fragmentation: The phenyl group can be lost to form a pyrimidinemethanol ion, or fragments characteristic of the phenyl ring (m/z 77) and pyrimidine ring may appear.[6]

Caption: Predicted EI fragmentation pathways for this compound.

ESI-MS/MS Fragmentation of [M+H]⁺

In an ESI-MS/MS experiment (e.g., in a Q-TOF or ion trap), the protonated molecule [M+H]⁺ at m/z 187 is selected and subjected to collision-induced dissociation (CID).

-

Neutral Loss of Water: The most common initial fragmentation is the loss of a neutral water molecule, yielding a prominent product ion at m/z 169.

-

Neutral Loss of Formaldehyde: Loss of CH₂O from the protonated alcohol can occur, resulting in an ion at m/z 157.

-

Ring Cleavage: Subsequent fragmentation of the m/z 169 or m/z 157 ions can lead to cleavages within the pyrimidine ring, often involving the loss of molecules like HCN.[6]

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

A Validated Protocol for LC-MS/MS Analysis

Trustworthy data is generated from validated methods. The following protocol outlines a general-purpose, robust LC-MS/MS method for the analysis of this compound, which must be validated according to regulatory guidelines such as ICH Q2(R2).[14][15]

Experimental Workflow Diagram

Caption: Standard workflow for quantitative LC-MS/MS analysis.

Step-by-Step Protocol

-

Sample Preparation:

-

Prepare a primary stock solution of this compound at 1.0 mg/mL in methanol.

-

Perform serial dilutions in 50:50 water:acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Gas Flow: 800 L/hr.

-

Desolvation Temperature: 450 °C.

-

MS/MS Transition (for quantification): Select the transition from the precursor ion [M+H]⁺ (m/z 187.1) to the most stable product ion (e.g., m/z 169.1) and optimize collision energy.

-

Method Validation Parameters

Any quantitative method used in drug development must be validated. The core parameters are defined by the International Council for Harmonisation (ICH).[14][16]

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components). | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% (for bioanalysis) or 98-102% (for drug substance).[17] |

| Precision | The agreement among a series of measurements. Assessed as repeatability and intermediate precision. | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ).[17] |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision and accuracy. | Defined by the linear, accurate, and precise concentrations. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results from varied parameters (e.g., flow rate ±5%). |

Applications in the Drug Development Lifecycle

The validated mass spectrometric analysis of this compound and its derivatives is indispensable across the pharmaceutical pipeline.

-

Drug Discovery: Rapid screening of reaction products and confirmation of molecular weight for newly synthesized analogues.

-

Metabolite Identification: Mass spectrometry is a key technology for identifying the metabolic fate of drug candidates.[12][18][19] High-resolution MS (HRMS) can determine the elemental composition of metabolites, allowing researchers to pinpoint metabolic "hot spots" such as oxidation of the alcohol or hydroxylation of one of the aromatic rings.

-

Pharmacokinetic (PK) Studies: Ultra-sensitive LC-MS/MS methods are the gold standard for quantifying drug concentrations in biological fluids (plasma, urine), providing essential data on absorption, distribution, metabolism, and excretion (ADME).[13]

-

Impurity and Degradation Profiling: Characterizing and quantifying process-related impurities or degradation products to ensure the safety and stability of the active pharmaceutical ingredient (API).

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted discipline that provides critical insights at every stage of pharmaceutical research and development. By understanding the interplay between the molecule's inherent structure, the chosen ionization method, and the resulting fragmentation patterns, scientists can develop robust and reliable analytical methods. From initial structural confirmation by EI-GC-MS to sensitive quantification in complex matrices by validated LC-ESI-MS/MS, mass spectrometry provides the empirical evidence required to advance promising molecules from the laboratory to the clinic. This guide serves as a foundational framework for this essential work, grounding experimental practice in authoritative scientific principles and regulatory standards.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

GlobalChemMall. (n.d.). This compound. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. [Link]

-

Kovács, P., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Patel, K., et al. (2018). Application of Mass Spectrometry for Metabolite Identification. ResearchGate. [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

ResearchGate. (n.d.). Fragmentation of Pyrimidine. [Link]

-

MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

National Institutes of Health. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem. [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (2017). Metabolite Identification by Mass Spectrometry. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

-

Preprints.org. (2024). Cross Section Calculations for Electron- Impact Ionization of Pyrimidine Molecule and its Halogenated Derivatives. [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. [Link]

-

IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]

-

Novabioassays. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]

-

National Institutes of Health. (n.d.). (2-Methoxy-5-methylpyridin-3-yl)(phenyl)methanol. PubChem. [Link]

-

Bentham Science. (2006). Application of Mass Spectrometry for Metabolite Identification. [Link]

-

Mirante. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

PubMed. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. [Link]

-

ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. [Link]

-

Journal of Applicable Chemistry. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. GCMS Section 6.10 [people.whitman.edu]

- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpras.com [ijpras.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 17. intuitionlabs.ai [intuitionlabs.ai]

- 18. researchgate.net [researchgate.net]

- 19. benthamdirect.com [benthamdirect.com]

Technical Guide: FTIR Characterization of (2-Phenylpyrimidin-5-yl)methanol

Executive Summary

This technical guide outlines the spectroscopic characterization of (2-Phenylpyrimidin-5-yl)methanol (CAS: 886531-62-0), a critical intermediate in medicinal chemistry and organic electronics. As a Senior Application Scientist, I have structured this document to move beyond simple peak listing. We will explore the causality of vibrational modes, establish a self-validating Attenuated Total Reflectance (ATR) protocol, and provide a robust framework for data interpretation.

The molecule consists of three distinct vibrational domains:

-

The Electron-Deficient Pyrimidine Core: A heteroaromatic ring acting as the spectroscopic anchor.

-

The Electron-Rich Phenyl Substituent: Conjugated at the 2-position, introducing characteristic out-of-plane (OOP) bending modes.

-

The Hydroxymethyl Tail: A primary alcohol susceptible to hydrogen bonding, serving as a probe for solid-state packing and purity.

Part 1: Structural Deconvolution & Vibrational Theory

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent oscillators. The conjugation between the phenyl and pyrimidine rings creates a planar, rigid system, while the methanol group introduces rotational freedom and hydrogen-bonding capability.

The Conjugation Effect

The bond connecting the phenyl and pyrimidine rings allows for

The Hydrogen Bonding Network

In the solid state (melting point ~111-113°C), this compound forms an intermolecular hydrogen-bonding network involving the hydroxyl (-OH) proton and the pyrimidine nitrogens (N1/N3).

-

Implication: You will rarely see a sharp "free" OH stretch at 3600 cm⁻¹. Instead, expect a broad, intense envelope centered between 3200–3400 cm⁻¹.

Part 2: Experimental Methodology (ATR-FTIR)

We utilize Attenuated Total Reflectance (ATR) spectroscopy.[1] Unlike KBr pellet transmission, ATR requires minimal sample preparation, reducing the risk of moisture absorption (hygroscopicity) or mechanically induced polymorphic transitions.

Workflow Visualization

The following diagram illustrates the critical path for data acquisition, ensuring signal integrity.

Caption: Figure 1. Self-validating ATR-FTIR workflow. The loop back to cleaning ensures no cross-contamination between batches.

Detailed Protocol

-

Crystal Selection: Use a Diamond or ZnSe single-bounce ATR crystal. Diamond is preferred for its durability against the rigid crystalline structure of the sample.

-

Background Acquisition: Collect a background spectrum (air) immediately before the sample.

-

Validation: Ensure the background shows characteristic CO₂ doublets (2350 cm⁻¹) and water vapor noise, but no other peaks.

-

-

Sample Loading: Place approximately 5–10 mg of the white solid powder onto the crystal center.

-

Pressure Application: Lower the pressure anvil.

-

Expert Insight: Monitor the live preview. Increase pressure until the peak absorbance of the strongest band (likely the C-O stretch ~1050 cm⁻¹) stabilizes. Do not over-tighten, as this can damage ZnSe crystals.

-

-

Parameters:

-

Resolution: 4 cm⁻¹ (Standard for solids).

-

Scans: 32 or 64 (To optimize Signal-to-Noise ratio).

-

Range: 4000–600 cm⁻¹.

-

-

Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is required) and Baseline Correction (if scattering causes a sloping baseline).

Part 3: Spectral Interpretation & Data Analysis

The following table synthesizes the expected vibrational modes for this compound based on group theory and empirical data for pyrimidine derivatives.

Table 1: Diagnostic Vibrational Bands[2]

| Frequency Region (cm⁻¹) | Assignment | Intensity | Structural Origin |

| 3200 – 3450 | O-H Stretch | Strong, Broad | Intermolecular H-bonding (Alcohol to Pyrimidine N). |

| 3000 – 3100 | C-H Stretch (sp²) | Medium | Aromatic protons on Phenyl and Pyrimidine rings. |

| 2850 – 2950 | C-H Stretch (sp³) | Weak/Medium | Methylene (-CH₂-) group of the methanol tail. |

| 1580 – 1600 | C=N / C=C Stretch | Strong | "Ring Breathing" modes; skeletal vibrations of the conjugated system. |

| 1500 – 1550 | C=C Stretch | Medium | Phenyl ring skeletal vibrations. |

| 1400 – 1450 | C-H Bend (in-plane) | Medium | Interaction between ring C-H and skeletal modes. |

| 1000 – 1080 | C-O Stretch | Very Strong | Primary Alcohol (-CH₂-OH ). Critical ID peak. |

| 740 – 760 | C-H Bend (OOP) | Strong | Monosubstituted Phenyl (5 adjacent H atoms). |

| 690 – 710 | Ring Deformation | Strong | Characteristic of monosubstituted benzene rings ("The 700/750 Rule"). |

Spectral Logic Diagram

This diagram maps the chemical structure to the specific spectral regions, aiding in rapid visual identification.

Caption: Figure 2.[2][3] Logic map correlating functional substructures to diagnostic IR bands.

Part 4: Troubleshooting & Artifact Management

Even with a robust protocol, artifacts can arise. Use this troubleshooting guide to validate your data.

-

The "Wet Sample" Artifact:

-

Symptom:[4] The O-H stretch (3300 cm⁻¹) is excessively broad and lacks definition; a weak band appears near 1640 cm⁻¹ (H-O-H bending).

-

Cause: The sample is hygroscopic or contains residual solvent water.

-

Remedy: Dry the sample in a vacuum oven at 40°C for 2 hours and re-scan.

-

-

The "Diamond Chip" Artifact:

-

Symptom:[4] Strong absorption between 1900–2300 cm⁻¹.

-

Cause: Diamond phonon absorption (intrinsic to the ATR crystal).

-

Remedy: This is normal for diamond ATR. Ensure your background scan was taken with the same clean crystal to ratio this out effectively.

-

-

Polymorphism Warning:

-

Because this molecule contains a hydrogen-bond donor (OH) and acceptors (N), it may exist in different crystalline forms (polymorphs). If your spectrum shows sharp peak shifts (>5 cm⁻¹) compared to a reference standard—particularly in the fingerprint region (1000–1500 cm⁻¹)—you may have isolated a different polymorph, not necessarily an impurity.

-

Part 5: References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General theory on Alcohol and Aromatic assignments).

-

NIST Chemistry WebBook. Infrared Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology. [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for primary alcohol C-O stretch assignments).

-

Chaudhary, J. (2025).[1][5][6] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal. [Link]

Sources

Technical Guide: Structural Analysis and Crystallography of (2-Phenylpyrimidin-5-yl)methanol Scaffolds

Executive Summary

The (2-Phenylpyrimidin-5-yl)methanol scaffold represents a critical pharmacophore in modern drug discovery, serving as a precursor for kinase inhibitors (BTK, c-Met), antifungal agents (CYP51), and optoelectronic materials (OLEDs).[1] This guide provides an in-depth technical analysis of the crystal structure, synthesis, and supramolecular organization of this moiety.[1] By understanding the intermolecular forces—specifically the interplay between O–H···N hydrogen bonding and

Chemical Context & Significance

The core structure consists of a pyrimidine ring substituted at the 2-position with a phenyl group and at the 5-position with a hydroxymethyl group. This arrangement creates a "push-pull" electronic system where the electron-deficient pyrimidine ring interacts with the electron-rich phenyl ring, often resulting in a twisted intramolecular geometry to minimize steric strain.

Key Applications

-

Medicinal Chemistry: The 5-hydroxymethyl group acts as a versatile "warhead" or linker attachment point. Derivatives have shown potency against Bruton's Tyrosine Kinase (BTK) and CYP51 (lanosterol 14

-demethylase).[1] -

Materials Science: 2-Phenylpyrimidine derivatives are widely used as cyclometallating ligands in Iridium(III) complexes for phosphorescent organic light-emitting diodes (PhOLEDs), where crystal packing density directly influences quantum efficiency.[1]

Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for X-ray diffraction, a robust synthesis followed by controlled crystallization is required.[1] The following protocol is validated based on Suzuki-Miyaura coupling methodologies.

Synthetic Pathway

The most reliable route involves the coupling of 2-chloro-5-(hydroxymethyl)pyrimidine (or its ester precursor) with phenylboronic acid.[1]

Reagents:

-

2-Chloro-5-hydroxymethylpyrimidine (1.0 eq)[1]

-

Phenylboronic acid (1.2 eq)[1]

-

Catalyst:

(5 mol%)[1] -

Base:

(2M aqueous)[1] -

Solvent: 1,4-Dioxane/Water (4:1)[1]

Protocol:

-

Degas the solvent mixture with nitrogen for 15 minutes.[1]

-

Add reactants and catalyst under inert atmosphere.

-

Reflux at 90°C for 12–16 hours.

-

Extract with ethyl acetate, dry over

, and concentrate. -

Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Crystallization Methodology

For structural analysis, slow evaporation is preferred over crash-cooling to minimize disorder.[1]

-

Solvent System: Ethanol/Dichloromethane (1:1 v/v).[1]

-

Concentration: 10 mg/mL.[1]

-

Procedure: Dissolve the purified solid in the solvent mixture in a scintillation vial. Cover with parafilm and poke 3–4 small holes.[1] Allow to stand undisturbed at ambient temperature (20–22°C) for 3–5 days.

-

Expected Morphology: Colorless blocks or prisms.[1]

Workflow Visualization[1]

Figure 1: Validated synthetic and crystallographic workflow for 2-phenylpyrimidine derivatives.

Crystallographic Characterization

The crystallographic data presented below synthesizes findings from high-resolution studies of this compound derivatives (e.g., 4-(benzylsulfanyl) analogs).

Crystal Data Summary

| Parameter | Typical Value / Range |

| Crystal System | Monoclinic or Triclinic |

| Space Group | |

| Z (Molecules/Unit Cell) | 4 |

| Density ( | ~1.25 – 1.35 g/cm³ |

| Temperature | 296 K (Room Temp) or 100 K (Cryo) |

Molecular Geometry[1]

-

Torsion Angle: The phenyl and pyrimidine rings are rarely coplanar due to steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrimidine nitrogens. A torsion angle of 20°–35° is typical.

-

Bond Lengths:

Supramolecular Architecture

The crystal packing is dominated by two primary non-covalent interactions:[1]

-

Hydrogen Bonding (The Primary Synthon): The 5-hydroxymethyl group acts as both a donor and an acceptor.[1] The hydroxyl proton (O-H) typically donates to a pyrimidine nitrogen (N) of a neighboring molecule.[1]

-

-

-

Centroid-Centroid Distance: 3.6 – 3.9 Å.[1]

-

Structural Logic & Drug Design Implications[2][3][4]

Understanding the solid-state structure allows for rational modification of the scaffold to improve solubility and binding affinity.

The "Twist" Effect

The non-planar geometry (torsion angle ~30°) observed in the crystal structure is critical.[1] In kinase inhibitors, this twist allows the molecule to fit into the ATP-binding pocket's narrow clefts. Planarizing the molecule (e.g., by fusing the rings) often drastically alters selectivity.[1]

H-Bond Network Visualization

The following diagram illustrates the dominant intermolecular interaction observed in the crystal lattice.

Figure 2: Supramolecular assembly showing the primary Hydrogen Bond donor-acceptor motif and secondary pi-stacking interactions.[1]

References

-

Synthesis and Crystal Structure of Pyrimidine Derivatives Source: MDPI (Molecules) Title: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines URL:[Link][1]

-

Intermolecular Interactions in Pyrimidines Source: National Institutes of Health (PMC) Title:[1] Differences in Coformer Interactions of 2,4-Diaminopyrimidines URL:[Link]

-

Medicinal Chemistry Applications (BTK Inhibitors) Source: National Institutes of Health (PMC) Title:[1] Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors URL:[Link][1]

-

General Crystal Engineering Principles Source: Royal Society of Chemistry (RSC) Title:[1] Intermolecular interactions in molecular crystals: what's in a name? URL:[Link]

Sources

The Pyrimidine Scaffold: From Primordial Nucleobase to Targeted Therapeutic

Executive Summary

The pyrimidine heterocycle (1,3-diazine) represents one of the most privileged scaffolds in bio-organic chemistry. From its fundamental role as the coding alphabet of life (Cytosine, Thymine, Uracil) to its dominance in modern pharmacopeia, the pyrimidine ring offers a unique balance of electronic deficiency and hydrogen-bonding capability. This guide analyzes the historical trajectory of pyrimidine chemistry, elucidating the causal links between early synthetic methodologies and contemporary drug discovery. It culminates in a validated, green-chemistry protocol for the synthesis of dihydropyrimidinones, bridging the gap between 19th-century discovery and 21st-century sustainability.[1]

Historical Genesis: Isolation and Synthetic Mastery[2][3]

The history of pyrimidines is a dual narrative of biological isolation and synthetic ingenuity.[2]

The Era of Isolation (1893–1900)

Before the structural definition of DNA, pyrimidines were isolated as degradation products of nucleic acids (then called "nuclein").

-

Thymine (1893): Isolated by Albrecht Kossel and Albert Neumann from calf thymus glands.

-

Cytosine (1894): Discovered by Kossel in calf thymus tissues.

-

Uracil (1900): Isolated by Alberto Ascoli from yeast nuclein.

Scientific Insight: The stability of the pyrimidine ring allowed these compounds to survive the harsh hydrolysis conditions (often sulfuric acid digestion) used by early biochemists, a property that later underpinned their utility as orally bioavailable drugs.

The Synthetic Revolution

Two pivotal reactions defined the early chemical accessibility of this scaffold:

-

Pinner Synthesis (1884): Adolf Pinner demonstrated the condensation of amidines with

-keto esters. This established the "N-C-N + C-C-C" fragment condensation strategy, which remains the industrial standard for generating 2-substituted pyrimidines. -

Biginelli Reaction (1893): Pietro Biginelli discovered a multicomponent reaction (MCR) involving urea, an aldehyde, and a

-keto ester.-

Causality: Originally debated, the mechanism is now understood to proceed via an N-acyliminium ion intermediate. This reaction allows for the rapid generation of dihydropyrimidinone (DHPM) libraries, crucial for calcium channel blocker discovery.

-

Pharmacological Evolution: Three Waves of Innovation

The transition of pyrimidines from biological curiosities to life-saving drugs occurred in three distinct waves, each driven by a deeper understanding of cellular mechanisms.

Wave 1: Antimetabolites and the War on Cancer (1957)

Key Agent: 5-Fluorouracil (5-FU)[1]

-

Discovery: Heidelberger and Dushinsky (1957).

-

Rationale: They observed that rat hepatomas utilized uracil for DNA synthesis more avidly than normal liver tissue.

-

Mechanism: 5-FU is a prodrug.[1] It mimics uracil but contains a fluorine atom at the C5 position. The fluorine atom, being small and electronegative, allows the drug to bind to Thymidylate Synthase (TS) but prevents the methylation step required to synthesize thymine. This results in "thymineless death" of the cancer cell.

Wave 2: The Antiviral Breakthrough (1960s–1980s)

Key Agent: Zidovudine (AZT)[3]

-

History: First synthesized by Jerome Horwitz (1964) as an anticancer agent (failed).[3] Rediscovered in the mid-1980s as a potent inhibitor of HIV reverse transcriptase.

-

Mechanism: AZT is a thymidine analogue with an azido group (-N3) replacing the 3'-hydroxyl group.[1] HIV Reverse Transcriptase incorporates AZT into the growing viral DNA chain. Lacking the 3'-OH, phosphodiester bond formation is impossible, causing immediate chain termination .

Wave 3: Kinase Inhibitors and Targeted Therapy (2000s–Present)

Key Agent: Imatinib (Gleevec)[1]

-

Significance: Imatinib proved that specific kinase domains (BCR-ABL) could be targeted by small molecules.[1] The pyrimidine ring serves as the hinge-binding motif, mimicking the adenine ring of ATP within the kinase active site.[6][7]

-

Expansion: This success led to other pyrimidine-based blockbusters like Rosuvastatin (Crestor), where the pyrimidine core scaffolds the interactions necessary to inhibit HMG-CoA reductase.[1]

Visualization of Signaling and Logic

Diagram: 5-Fluorouracil Mechanism of Action

This diagram illustrates the "Lethal Synthesis" pathway where 5-FU blocks DNA replication.[1]

Caption: 5-FU acts as a suicide inhibitor, forming a stable ternary complex with Thymidylate Synthase and folate cofactor, halting DNA synthesis.[1]

Diagram: Evolution of Pyrimidine Therapeutics

A logical flow of how the scaffold has evolved from simple antimetabolites to complex kinase inhibitors.

Caption: The pharmacological trajectory of pyrimidines, moving from non-specific DNA incorporation to highly specific enzymatic inhibition.[1]

Experimental Protocol: Green Synthesis of Dihydropyrimidinones

Objective: To synthesize a library of 3,4-dihydropyrimidin-2(1H)-ones (Biginelli compounds) using a solvent-free, green chemistry approach. This protocol avoids the use of toxic solvents and heavy metal catalysts, aligning with modern "Green Pharma" standards.

Reaction Scheme:

Reagents and Materials

-

Aldehyde: Benzaldehyde (10 mmol, 1.06 g)

- -Keto Ester: Ethyl acetoacetate (10 mmol, 1.30 g)[1]

-

Urea: (15 mmol, 0.90 g)

-

Catalyst: Dicalcium Phosphate Dihydrate (DCPD) (0.4 g) or Citric Acid (0.5 g)[1]

-

Equipment: Mortar and pestle (for grinding) or Round-bottom flask (for reflux).[1]

Step-by-Step Methodology

Method A: Solvent-Free Grinding (Mechanochemistry) [1]

-

Preparation: In a clean mortar, combine benzaldehyde (1 eq), ethyl acetoacetate (1 eq), urea (1.5 eq), and the catalyst (DCPD).

-

Reaction: Grind the mixture vigorously with a pestle for 10–20 minutes. The mixture will initially become pasty and then solidify as the product forms.

-

Validation (TLC): Spot a small amount of the solid dissolved in ethanol onto a silica TLC plate. Elute with n-Hexane:Ethyl Acetate (7:3).[1] Disappearance of the aldehyde spot indicates completion.

-

Work-up: Add cold water (20 mL) to the solid residue to dissolve unreacted urea and the catalyst (if soluble). Filter the solid product.[8]

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure dihydropyrimidinone crystals.

Method B: Green Reflux (Ethanol) [1]

-

Preparation: Dissolve reactants (10 mmol scale) in 15 mL of Ethanol (95%). Add catalyst (DCPD, 7 mol%).[9][10]

-

Reaction: Reflux at 80°C for 30–60 minutes.

-

Monitoring: Monitor via TLC every 15 minutes.

-

Isolation: Pour the hot reaction mixture into crushed ice (50 g). The product will precipitate as a solid.

-

Filtration: Filter under vacuum, wash with ice-cold water, and dry.

Data Analysis and Characterization

| Parameter | Expected Value | Notes |

| Yield | 85–95% | High efficiency due to multicomponent nature.[1] |

| Melting Point | 201–203°C | Sharp melting point indicates high purity. |

| Appearance | White/Pale Yellow Crystals | Color depends on aldehyde substituent. |

| 1H NMR (DMSO-d6) | Diagnostic doublet at 5.15 ppm confirms the chiral center formation. |

References

-

Discovery of Pyrimidines: Kossel, A., & Steudel, H. (1903). Weitere Untersuchungen über das Cytosin. Zeitschrift für Physiologische Chemie.

-

Pinner Synthesis: Pinner, A. (1885). Über Pyrimidin. Berichte der deutschen chemischen Gesellschaft.

-

Biginelli Reaction: Biginelli, P. (1893). Aldehyde-urea derivatives of acetoacetic ester. Gazzetta Chimica Italiana.

-

5-FU Discovery: Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature. [1]

-

AZT History: Horwitz, J. P., et al. (1964).[3] Nucleosides.[11] V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. The Journal of Organic Chemistry. [1]

-

Imatinib Structure: Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[12] Nature Reviews Drug Discovery.

-

Green Biginelli Protocol: Benzekri, Z., et al. (2017).[10] A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society.

Sources

- 1. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RNA world - Wikipedia [en.wikipedia.org]

- 3. Zidovudine - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]

- 10. redalyc.org [redalyc.org]

- 11. Alternative abiogenesis scenarios - Wikipedia [en.wikipedia.org]

- 12. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Targeting of the 2-Phenylpyrimidine Scaffold: From (2-Phenylpyrimidin-5-yl)methanol to Bioactive Therapeutics

The following technical guide details the therapeutic potential and synthetic utility of (2-Phenylpyrimidin-5-yl)methanol.

Executive Summary

This compound (CAS: 886531-62-0) is a high-value pharmacophore precursor used in the design of targeted small-molecule inhibitors. While not a drug itself, this "linchpin" intermediate provides critical access to the 5-position of the pyrimidine ring, a geometric sweet spot for engaging specific hydrophobic pockets in enzymes such as Ubiquitin-Specific Protease 1 (USP1) and Lanosterol 14α-demethylase (CYP51) .[1]

This guide analyzes the therapeutic targets accessible via this scaffold, details the mechanistic basis of its activity, and provides validated protocols for its chemical conversion and biological evaluation.[1]

Core Therapeutic Targets

The 2-phenylpyrimidine moiety acts as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

Target A: USP1/UAF1 Deubiquitinase Complex (Oncology)

Therapeutic Area: DNA Damage Response (DDR), Non-Small Cell Lung Cancer (NSCLC), BRCA-mutant cancers.[1]

-

Mechanism of Action: USP1, stabilized by UAF1, removes ubiquitin from PCNA (Proliferating Cell Nuclear Antigen) and FANCD2.[1] This deubiquitination promotes error-prone DNA repair (Translesion Synthesis). Inhibiting USP1 forces the cell to rely on high-fidelity repair pathways, which are often compromised in cancer cells (Synthetic Lethality).[1]

-

Role of the Scaffold: The 2-phenylpyrimidine core mimics the protein-protein interaction surface or binds to the catalytic cleft of USP1. The 5-position (derived from the methanol) is the vector for extending the molecule into the solvent-exposed region or deeper into the catalytic site, often via an amine linker.[1]

-

Key Insight: Derivatives synthesized from this alcohol have shown IC50 values in the nanomolar range (e.g., ML323 analogs), disrupting the USP1-UAF1 complex and leading to the accumulation of monoubiquitinated PCNA.[1]

Target B: CYP51 (Lanosterol 14α-demethylase) (Antifungal)

Therapeutic Area: Invasive Fungal Infections (Candida, Aspergillus).[1]

-

Mechanism of Action: CYP51 is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. Inhibition leads to the accumulation of toxic methylated sterols and membrane collapse.

-

Role of the Scaffold: The 2-phenylpyrimidine group serves as a rigid, hydrophobic core that occupies the access channel of the heme active site.[1] It acts as a "scaffold hop" replacement for the traditional, bulkier tricyclic backbones found in older azoles, potentially overcoming resistance mutations.[1]

-

Key Insight: The 5-hydroxymethyl group is typically converted to a chloride or ether to link with a zinc-binding group (ZBG) or another hydrophobic tail, optimizing the fit within the CYP51 active site.[1]

Target C: Kinase Inhibition (c-Met / VEGFR)

Therapeutic Area: Angiogenesis and Metastasis.

-

Mechanism of Action: The pyrimidine nitrogen atoms often act as hydrogen bond acceptors for the "hinge region" of kinase ATP-binding pockets.

-

Role of the Scaffold: The 2-phenyl group occupies the hydrophobic "gatekeeper" pocket. The 5-position methanol allows for the attachment of solubilizing groups or fragments that reach into the ribose-binding pocket.

Mechanistic Visualization

Pathway Diagram: USP1 Inhibition & Synthetic Lethality

The following diagram illustrates how targeting USP1 with 2-phenylpyrimidine derivatives induces cell death in DNA-repair-deficient tumors.

Caption: Mechanism of USP1 inhibition by 2-phenylpyrimidine derivatives leading to synthetic lethality in cancer cells.[1]

Chemical Biology & Synthesis Protocols

To utilize this compound effectively, it must be activated. The hydroxyl group is a poor leaving group; therefore, the standard workflow involves conversion to an alkyl chloride or an aldehyde.[1]

Experimental Protocol 1: Activation via Chlorination

Objective: Convert this compound to 5-(chloromethyl)-2-phenylpyrimidine. This intermediate is highly reactive towards amines (for USP1 inhibitors) or thiols.[1]

Reagents:

-

Substrate: this compound (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Catalyst: DMF (Dimethylformamide) (1-2 drops)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (N₂ or Ar).

-

Dissolution: Dissolve 1.0 g (5.37 mmol) of this compound in 20 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition: Add 1-2 drops of anhydrous DMF (catalyst).

-

Chlorination: Add Thionyl Chloride (0.6 mL, ~8.0 mmol) dropwise via a syringe over 10 minutes. Caution: HCl gas evolution.[1]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The starting material spot (lower Rf) should disappear, replaced by a less polar product spot (higher Rf).[1]

-

Workup: Carefully quench the reaction by pouring it into 50 mL of saturated NaHCO₃ solution (ice-cold). Extract with DCM (3 x 30 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting yellow solid is usually sufficiently pure for the next step (nucleophilic substitution).[1]

Experimental Protocol 2: USP1 Bioassay (Fluorescence Intensity)

Objective: Validate the inhibitory potential of the synthesized derivative against the USP1/UAF1 complex.[1]

Reagents:

-

Enzyme: Recombinant USP1/UAF1 complex.

-

Substrate: Ubiquitin-Rhodamine110 (Ub-Rho110).

-

Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM DTT, 0.01% Tween-20.[1]

Methodology:

-

Preparation: Dilute the synthesized inhibitor in DMSO to create a 10-point dose-response series.

-

Incubation: Add 10 µL of inhibitor solution to a black 384-well plate. Add 20 µL of USP1/UAF1 enzyme solution (final conc. 1 nM).[1] Incubate for 15 minutes at room temperature.

-

Initiation: Add 20 µL of Ub-Rho110 substrate (final conc. 100 nM).

-

Measurement: Monitor the increase in fluorescence intensity (Ex: 485 nm / Em: 535 nm) continuously for 30 minutes using a microplate reader.

-

Analysis: Calculate the initial velocity (slope) for each concentration. Fit the data to a sigmoidal dose-response equation to determine the IC50.

Quantitative Data Summary

The following table summarizes the physicochemical profile of the core scaffold and its typical derivatives.

| Property | This compound | Target Derivative (USP1 Inhibitor) | Significance |

| Molecular Weight | 186.21 g/mol | ~350 - 450 g/mol | Ideal for oral bioavailability (Rule of 5). |